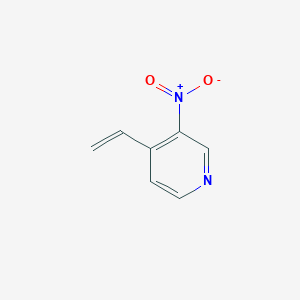

4-Ethenyl-3-nitropyridine

Description

Context of Pyridine (B92270) Chemistry and Nitro-Substituted Pyridine Derivatives

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom significantly influences the ring's electronic properties, making it electron-deficient and weakly basic. wikipedia.org Consequently, the pyridine ring is often compared to nitrobenzene (B124822) in terms of reactivity. wikipedia.org It is less susceptible to electrophilic aromatic substitution (EAS) than benzene, as the nitrogen atom is deactivated in the acidic conditions typically required for reactions like nitration. wikipedia.orggoogle.com Direct nitration of pyridine is sluggish and often requires harsh conditions, yielding the 3-nitro derivative in low amounts. rsc.org More efficient methods have been developed, such as reacting pyridine with dinitrogen pentoxide to form an N-nitropyridinium salt, which then rearranges to 3-nitropyridine (B142982). rsc.orgwikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups like the nitro (NO₂) group. wikipedia.orgnih.gov Nitro-substituted pyridines are, therefore, highly valuable and versatile intermediates in organic synthesis. researchgate.netrsc.orgntnu.no The nitro group not only directs incoming nucleophiles but can also be readily transformed into other functional groups, most notably an amino group (NH₂) through reduction. libretexts.org This versatility makes nitropyridines crucial precursors for a wide array of functionalized heterocyclic compounds with applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netumich.edutandfonline.com For instance, they are used in the synthesis of compounds with demonstrated anticancer, antiviral, and anti-neurodegenerative activities. researchgate.net

Significance of the Ethenyl Moiety within the Pyridine Scaffold

The introduction of an ethenyl (or vinyl) group (–CH=CH₂) onto a pyridine scaffold introduces a reactive handle that significantly expands its synthetic utility. The vinyl group is a versatile functional moiety capable of participating in a wide range of chemical transformations.

One of the most prominent applications of vinylpyridines is in polymerization. wikipedia.orgcmu.edugoogle.com Monomers like 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) readily undergo polymerization through radical, anionic, or cationic pathways to form polyvinylpyridine. wikipedia.orggoogle.com These polymers and their copolymers have found industrial applications, such as in the production of latex for tire-cord binders, where they enhance adhesion between rubber and fabric cords. wikipedia.org

Beyond polymerization, the ethenyl group offers numerous possibilities for molecular elaboration:

Addition Reactions: The double bond can undergo various addition reactions. For example, it reacts with sodium bisulfite to form sulfonic acids. acs.org

Coupling Reactions: The C-H bonds of the vinyl group can be activated for use in metal-catalyzed cross-coupling reactions, allowing for the formation of more complex substituted pyridines. researchgate.netscielo.org.mxrsc.org

Alkylation: Ruthenium-catalyzed reactions have been developed for the β-selective alkylation of vinylpyridines, demonstrating a method to extend the carbon chain at a specific position. rsc.org

Bioconjugation: In biochemistry, 4-vinylpyridine is used to alkylate cysteine residues in proteins, a process useful in proteomics research. wikipedia.org

The presence of the ethenyl group thus transforms the pyridine core into a bifunctional building block, where the reactivity of the pyridine ring and the vinyl side chain can be selectively exploited to construct complex molecular architectures.

Current Research Landscape and Knowledge Gaps Regarding 4-Ethenyl-3-nitropyridine

While the chemistry of both nitropyridines and vinylpyridines is well-established, specific research focused exclusively on this compound is notably scarce in publicly available literature. The compound is available commercially for research and development purposes, indicating its potential utility as a synthetic building block. chemicalbook.com However, dedicated studies detailing its synthesis, reactivity, and applications are not prominent. This represents a significant knowledge gap in the field of heterocyclic chemistry.

The research interest in this compound can be inferred from studies on closely related structures. For example, research on 2-arylvinyl-3-nitropyridines has shown that these compounds undergo nucleophilic aromatic substitution where the nitro group is replaced by sulfur nucleophiles. nih.gov This suggests that the nitro group in this compound would also be a good leaving group in SₙAr reactions. Furthermore, the synthesis of various 3-alkylated/arylated 5-nitropyridines highlights the importance of substituted nitropyridines as intermediates for biologically active compounds. libretexts.org

The true potential of this compound lies in its nature as a bifunctional reagent. The molecule contains two distinct and orthogonally reactive sites:

The nitro-activated pyridine ring , which is primed for nucleophilic aromatic substitution at the 4-position (displacing the ethenyl group) or potentially at other positions depending on the reaction conditions. The nitro group itself can be readily reduced to an amine, opening pathways to imidazopyridines and other fused heterocyclic systems of medicinal importance. ntnu.no

The ethenyl group , which can serve as a monomer for polymerization or as a handle for a variety of organic transformations, including Heck coupling, hydroboration-oxidation, and epoxidation, allowing for diverse functionalization. mdpi.com

The lack of focused research means that the specific interplay between these two functional groups—how the reactivity of one might influence the other—remains largely unexplored. Future research could focus on systematically investigating its reactivity, developing efficient synthetic routes, and exploring its use as a versatile scaffold for creating novel polymers, pharmaceuticals, and functional materials.

Data Tables

Table 1: Physicochemical Properties of Related 4-Substituted-3-nitropyridine Compounds

This table provides a comparison of known physical and chemical properties of several 4-substituted-3-nitropyridines, which can serve as a reference for estimating the properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 4-Ethyl-3-nitropyridine | C₇H₈N₂O₂ | 152.15 | - | - | - | 847974-76-9 cmu.edu |

| 4-Methyl-3-nitropyridine | C₆H₆N₂O₂ | 138.12 | Solid | 24-28 | 238 | 5832-44-0 nih.gov |

| 4-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | Solid, Yellow Powder | 42-45 | 95 @ 5 Torr | 13091-23-1 mdpi.com |

| 4-Ethoxy-3-nitropyridine | C₇H₈N₂O₃ | 168.15 | - | - | - | 1796-84-5 scielo.org.mx |

Table 2: Potential Chemical Reactions of this compound

This table outlines the potential reactivity of the two key functional groups present in this compound based on established chemical principles.

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

| Nitro Group | Reduction | H₂, Pd/C or SnCl₂, HCl | 4-Ethenylpyridin-3-amine |

| Nucleophilic Substitution (SₙAr) | R-SH (Thiols), Base | 4-Ethenyl-3-(alkylthio)pyridine nih.gov | |

| Ethenyl Group | Polymerization | Radical/Anionic/Cationic Initiators | Poly(4-vinyl-3-nitropyridine) wikipedia.orggoogle.com |

| Hydrogenation | H₂, Pd/C | 4-Ethyl-3-nitropyridine | |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-(3-Nitropyridin-4-yl)ethanol | |

| Heck Reaction | Aryl halide, Pd catalyst, Base | 4-(Styryl)-3-nitropyridine derivatives mdpi.com | |

| Epoxidation | m-CPBA | 2-(3-Nitropyridin-4-yl)oxirane | |

| Dihydroxylation | OsO₄, NMO | 1-(3-Nitropyridin-4-yl)ethane-1,2-diol |

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXNBXKULPZPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726201 | |

| Record name | 4-Ethenyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112240-83-1 | |

| Record name | 4-Ethenyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of 4 Ethenyl 3 Nitropyridine Transformations

Impact of the Nitro Group on Pyridine (B92270) Ring Electron Density and Reactivity

The introduction of a nitro (-NO2) group to the pyridine ring, as seen in 4-ethenyl-3-nitropyridine, profoundly alters the electronic landscape and subsequent chemical reactivity of the molecule. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. brainly.comstackexchange.com This withdrawal of electron density significantly deactivates the pyridine ring towards electrophilic aromatic substitution. brainly.comstackexchange.comwikipedia.org The nitrogen atom in the pyridine ring is already more electronegative than the carbon atoms, which contributes to a lower electron density compared to benzene. stackexchange.comwikipedia.org The addition of a nitro group further exacerbates this effect, making the ring even more electron-deficient. brainly.comnih.gov

Consequently, the pyridine ring in this compound is less susceptible to attack by electrophiles. brainly.com Reactions like nitration and halogenation, if they occur, require vigorous conditions. uoanbar.edu.iq The electron-poor nature of the ring makes it more akin to nitrobenzene (B124822) in its reactivity. wikipedia.org

Conversely, this decrease in electron density activates the ring for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqwikipedia.org The electron-withdrawing nitro group can stabilize the negative charge in the intermediate Meisenheimer complex, which is formed during the course of a nucleophilic attack. brainly.comnih.govacs.org Pyridines are generally more reactive towards nucleophiles than benzene, and the presence of a nitro group, particularly in positions ortho or para to a potential leaving group or site of attack, further enhances this reactivity. uoanbar.edu.iqwikipedia.org In the case of 3-nitropyridines, the nitro group facilitates nucleophilic attack, and in some instances, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. mdpi.comnih.gov

Influence of the Ethenyl Substituent on Regioselectivity and Reaction Pathways

The ethenyl (vinyl) group at the 4-position of the 3-nitropyridine (B142982) core introduces additional factors that influence the regioselectivity and potential reaction pathways of the molecule. The vinyl group is a versatile functional group that can participate in a variety of reactions, including polymerization and electrophilic additions. noaa.govpolysciences.com Its electronic effect on the pyridine ring is more nuanced than that of the nitro group. It can act as a weak electron-donating group through resonance, which could slightly counteract the deactivating effect of the nitro group and the pyridine nitrogen at specific positions.

The primary influence of the ethenyl substituent in the context of this compound is on the regioselectivity of nucleophilic attacks. In 3-nitropyridines, nucleophilic attack typically occurs at the 2- or 6-positions (ortho to the nitrogen) and the 4-position (para to the nitrogen), as these positions are most activated by the electron-withdrawing effects of both the nitrogen atom and the nitro group. uoanbar.edu.iq The presence of the ethenyl group at the 4-position blocks this site from direct nucleophilic substitution of a hydrogen atom.

This directs nucleophilic attack towards the 2- and 6-positions. The choice between these two positions can be influenced by steric hindrance and the specific nature of the nucleophile and reaction conditions. Furthermore, the ethenyl group itself can be a site of reactivity. For instance, it can undergo addition reactions, although the electron-deficient nature of the ring may reduce the nucleophilicity of the double bond compared to simple vinylpyridines. The reactivity of vinylpyridines is well-documented, and they are known to be highly reactive monomers. polysciences.comquimicaorganica.org

Analysis of Reaction Intermediates and Transition States

A key feature of nucleophilic aromatic substitution on electron-deficient rings like this compound is the formation of a Meisenheimer complex (or Meisenheimer-type adduct). wikipedia.org This intermediate is a reaction adduct formed between the aromatic compound and the attacking nucleophile. wikipedia.org For nitropyridines, the attack of a nucleophile at a carbon atom of the ring leads to the formation of an anionic σ-adduct, where the negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro group. nih.govacs.org This delocalization provides significant stabilization for the intermediate.

In the case of this compound, a nucleophile would likely attack the 2- or 6-position. This attack disrupts the aromaticity of the pyridine ring and forms a tetrahedral carbon at the site of attack. The resulting anionic intermediate is stabilized by resonance, with the nitro group playing a crucial role in accommodating the negative charge. The formation of this Meisenheimer-type adduct is a critical step in the reaction pathway of vicarious nucleophilic substitution (VNS), a method used for the C-H functionalization of electrophilic aromatic compounds. nih.govacs.orgacs.org In some cases, particularly with sterically hindered nucleophiles, the protonated Meisenheimer adduct can be stable enough to be isolated. acs.orgacs.org

Under certain conditions, the nitro group in aromatic systems can undergo migration. One of the proposed mechanisms for such rearrangements is a sigmatropic shift, which is a pericyclic reaction where a σ-bond moves across a π-system. wikipedia.org While not a common reaction for simple nitropyridines, studies on the nitration of pyridine using dinitrogen pentoxide have suggested a mechanism involving the migration of the nitro group from the nitrogen atom to the 3-position of the ring. ntnu.noresearchgate.netresearchgate.net

This process is thought to proceed through the formation of an N-nitropyridinium intermediate, followed by the addition of a nucleophile (like bisulfite) to form a dihydropyridine (B1217469) derivative. ntnu.norsc.org The subsequent rearrangement of the nitro group from the nitrogen to the C-3 position has been proposed to occur via a brainly.compolysciences.com sigmatropic shift. researchgate.netresearchgate.netrsc.org A brainly.compolysciences.com sigmatropic shift is thermally allowed and would involve the nitro group moving across the five-atom N-C-C-C-C system of the dihydropyridine intermediate. rsc.org There is also evidence for brainly.commdpi.com and brainly.compolysciences.com sigmatropic shifts of nitro groups in other nitro-containing cyclic systems. nih.govrsc.org Such a mechanistic pathway could potentially be relevant in transformations of this compound under specific reaction conditions, leading to isomeric products.

Kinetic and Thermodynamic Profiles of Key Transformations

Kinetic studies on the rearrangement of N-nitro-dihydropyridine intermediates, relevant to the sigmatropic shift mechanism, have been performed. For the reaction of an N-nitro-1,2-dihydropyridine-2-sulfonic acid intermediate to form 3-nitropyridine, the following activation parameters have been reported:

Data from a study on the nitration of pyridine. rsc.org

These values indicate a significant energy barrier for the rearrangement, and the positive entropy of activation suggests a more disordered transition state compared to the reactant. rsc.org The rate of such reactions can also be pH-dependent. rsc.org For nucleophilic substitution reactions, the rate-determining step can be either the formation of the Meisenheimer complex or the subsequent expulsion of the leaving group. The relative rates of these steps are influenced by factors such as the stability of the intermediate and the basicity of the nucleophile and leaving group. rsc.org

Table of Compounds Mentioned

Advanced Computational and Theoretical Studies of 4 Ethenyl 3 Nitropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying organic molecules. mdpi.comnih.gov DFT calculations allow for the optimization of molecular geometry and the prediction of various chemical properties of 4-ethenyl-3-nitropyridine. nih.gov These calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. mdpi.comirjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. edu.krdijarset.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comemerginginvestigators.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that a molecule is more reactive and less stable. edu.krdresearchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated. Chemical hardness measures the resistance of a molecule to change its electron configuration. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." irjweb.comresearchgate.net

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Electronegativity (χ): χ = -μ

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors for this compound would quantify its reactivity profile. The presence of the electron-withdrawing nitro group and the π-conjugated ethenyl group would be expected to significantly influence the energies of the frontier orbitals.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -7.25 |

| LUMO Energy | ELUMO | - | -2.80 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.45 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.225 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.025 |

| Electronegativity | χ | -μ | 5.025 |

| Electrophilicity Index | ω | μ² / (2η) | 5.67 |

Note: The values in this table are illustrative examples based on similar compounds and are intended to demonstrate the type of data generated from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potentials.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring. nih.gov

Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack.

Green regions represent neutral or nonpolar areas of the molecule.

The MEP map for this compound would reveal the electron-rich character of the nitro group and the pyridine nitrogen, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. nih.gov The analysis of Mulliken atomic charges, derived from the calculations, provides quantitative data on the charge distribution among the atoms, further clarifying the molecule's polarity and reactive centers. emerginginvestigators.org

Molecules with significant delocalized π-electron systems and charge asymmetry can exhibit Nonlinear Optical (NLO) properties, which are important for applications in optoelectronics and photonics. ias.ac.indtic.mil Computational DFT methods can predict the NLO response of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). ias.ac.in

The presence of the π-conjugated system involving the pyridine ring and the ethenyl group, coupled with the strong electron-withdrawing nitro group, suggests that this compound could possess notable NLO properties. The first hyperpolarizability (β) is a key indicator of second-order NLO activity. ijarset.com A high β value indicates a strong NLO response. ias.ac.in Calculations would involve optimizing the molecular geometry and then computing the dipole moment (μ) and hyperpolarizability tensors.

| Property | Symbol | Illustrative Value (a.u.) |

| Dipole Moment (x) | μx | -2.5 |

| Dipole Moment (y) | μy | 1.8 |

| Dipole Moment (z) | μz | 0.0 |

| Total Dipole Moment | μtot | 3.08 |

| Mean Polarizability | <α> | 95.5 |

| First Hyperpolarizability (total) | βtot | 1250 |

Note: The values in this table are illustrative examples intended to show the type of data generated from NLO calculations.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in elucidating complex reaction mechanisms at the molecular level. nih.gov By mapping the potential energy surface of a reaction, these methods can identify stable intermediates, transition states, and the energy barriers that govern reaction rates. warwick.ac.uk

For any proposed chemical transformation involving this compound, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net The structure of the TS provides crucial information about the geometry of the reacting species at the point of bond formation or cleavage.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. researchgate.net A high energy barrier indicates a slow reaction, while a low barrier suggests a faster process. These calculations are vital for understanding reaction kinetics and predicting the feasibility of a particular chemical pathway. For example, in a nucleophilic aromatic substitution reaction on the pyridine ring, quantum calculations could determine whether the attack is more favorable at the C2 or C6 position by comparing the respective energy barriers.

Molecules containing specific functional groups can undergo intramolecular rearrangements or exist in different tautomeric forms. researchgate.net Quantum chemical simulations can model these processes to determine the relative stability of different isomers or tautomers. Tautomerism in pyridine derivatives, such as amino-imino tautomerism, has been studied computationally. researchgate.net

For this compound, theoretical studies could investigate potential rearrangements, such as the migration of a proton or the isomerization of the ethenyl group. Although significant tautomerism is not immediately obvious for this specific structure, computational analysis could explore the potential energy surface for any low-energy isomerization pathways, providing a comprehensive understanding of its chemical behavior and stability. researchgate.net

Prediction of Spectroscopic Parameters through Computational Methods

Detailed predictions of spectroscopic parameters for this compound are not available in the current body of scientific literature.

Vibrational Frequency Calculations (Infrared and Raman)

No specific data from vibrational frequency calculations for this compound has been found.

Electronic Absorption (UV-Vis) Spectroscopy Simulations

Simulations of the electronic absorption spectrum for this compound are not present in published research.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

A conformational analysis and investigation of intermolecular interactions for this compound have not been documented in scientific literature.

Sophisticated Spectroscopic Characterization of 4 Ethenyl 3 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-ethenyl-3-nitropyridine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the ethenyl (vinyl) substituent. The electron-withdrawing nature of the nitro group at the 3-position and the electronic effects of the ethenyl group at the 4-position will significantly influence the chemical shifts of the aromatic protons.

The proton on the carbon adjacent to the nitrogen (H-2) is anticipated to be the most deshielded due to the combined inductive effects of the ring nitrogen and the nitro group, appearing at a downfield chemical shift. The H-6 proton, also adjacent to the nitrogen, will be similarly deshielded. The H-5 proton is expected to be influenced by both the nitro and ethenyl groups.

The vinyl group protons will present a characteristic AXM spin system. The proton on the carbon attached to the pyridine ring (Ha) will likely appear as a doublet of doublets due to coupling with the two terminal vinyl protons (Hb and Hc). The terminal protons, Hb and Hc, will also be doublets of doublets, with distinct coupling constants for their geminal, cis, and trans relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information on the carbon skeleton of this compound. The pyridine ring carbons will show characteristic chemical shifts influenced by the nitrogen atom and the substituents. The carbon bearing the nitro group (C-3) is expected to be significantly deshielded. Similarly, the carbons adjacent to the nitrogen (C-2 and C-6) will appear at downfield shifts. The carbon attached to the ethenyl group (C-4) will also be influenced by the substituent. The ethenyl carbons will have characteristic shifts in the olefinic region of the spectrum.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.2 | d | J ≈ 5 Hz |

| H-6 | 8.6 - 8.9 | d | J ≈ 5 Hz |

| H-5 | 7.4 - 7.7 | dd | J ≈ 5, 2 Hz |

| H-a (vinyl) | 6.6 - 6.9 | dd | J ≈ 17, 11 Hz |

| H-b (vinyl, trans) | 5.9 - 6.2 | d | J ≈ 17 Hz |

| H-c (vinyl, cis) | 5.4 - 5.7 | d | J ≈ 11 Hz |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 140 - 145 |

| C-5 | 120 - 125 |

| C-6 | 148 - 153 |

| C-a (vinyl) | 135 - 140 |

| C-b (vinyl) | 120 - 125 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. Cross-peaks would be expected between H-5 and H-6 on the pyridine ring, confirming their adjacency. For the vinyl group, cross-peaks would be observed between H-a and both H-b and H-c, as well as a weaker cross-peak between H-b and H-c, confirming the vinyl structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the signal for H-2 would show a correlation to the C-2 signal, H-5 to C-5, H-6 to C-6, H-a to C-a, and the terminal vinyl protons to C-b.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

The FTIR and Raman spectra of this compound would be characterized by vibrations of the pyridine ring, the nitro group, and the ethenyl group.

Nitro Group Vibrations: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). The asymmetric stretch is typically strong in the infrared spectrum and appears in the region of 1520-1560 cm⁻¹. The symmetric stretch is usually of medium to strong intensity and is found in the 1340-1370 cm⁻¹ range.

Ethenyl (Vinyl) Group Vibrations: The vinyl group will give rise to several characteristic bands. The C=C stretching vibration is expected around 1630-1650 cm⁻¹. The =C-H stretching vibrations will appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) are often strong in the IR spectrum and are expected in the 900-1000 cm⁻¹ region.

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations will also be present.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| =C-H Stretch (vinyl) | 3050 - 3100 | Medium | Medium |

| C-H Stretch (aromatic) | 3000 - 3050 | Medium | Strong |

| C=C Stretch (vinyl) | 1630 - 1650 | Medium | Strong |

| C=C, C=N Ring Stretches | 1400 - 1600 | Strong | Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong | Medium |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong | Strong |

| C-H Out-of-plane Bending (vinyl) | 900 - 1000 | Strong | Weak |

The rotational isomerism around the C-C single bond connecting the ethenyl group to the pyridine ring could potentially lead to different conformers. These conformers might have slightly different vibrational frequencies for the modes involving the ethenyl group and the adjacent part of the pyridine ring. High-resolution vibrational spectroscopy, possibly in combination with computational studies, could potentially distinguish between these conformers. However, at room temperature, it is likely that the molecule exists predominantly in its most stable conformation, which is expected to be planar or nearly planar to maximize conjugation between the vinyl group and the pyridine ring.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions of the conjugated system formed by the pyridine ring and the ethenyl group, and n → π* transitions involving the non-bonding electrons of the nitrogen atom and the oxygen atoms of the nitro group.

The presence of the ethenyl group in conjugation with the pyridine ring is expected to cause a bathochromic (red) shift of the π → π* absorption bands compared to pyridine itself. The nitro group, being a strong electron-withdrawing group, will also significantly influence the electronic structure and the position of the absorption maxima. It is likely to introduce a charge-transfer character to some of the electronic transitions. One would expect to see absorption bands in the UV region, potentially extending into the visible range, giving the compound a pale yellow color.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, the presence of a nitro group often quenches fluorescence. Therefore, it is predicted that this compound would exhibit weak or no fluorescence. Any observed emission would likely be at a longer wavelength than the absorption maximum, in accordance with Stokes' shift.

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 280 | High |

| n → π / Charge Transfer | 300 - 350 | Low to Medium |

Note: The exact λ_max and molar absorptivity are highly dependent on the solvent.

Electronic Transitions and Chromophoric System Characterization

The electronic structure of this compound is characterized by a conjugated system that includes the pyridine ring, the ethenyl (vinyl) group, and the nitro group. This extended π-system is the primary chromophore responsible for the compound's absorption of ultraviolet-visible (UV-Vis) radiation. The electronic transitions observed in the UV-Vis spectrum are primarily of the π → π* and n → π* types. wikipedia.orglibretexts.org

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. In this compound, the conjugation between the pyridine ring, the double bond of the ethenyl group, and the nitro group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π → π* absorption band compared to non-conjugated systems. libretexts.org

The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are generally of lower intensity (small ε) and appear at longer wavelengths compared to π → π* transitions.

The chromophoric system of this compound can be described as a substituted aromatic system with both an electron-withdrawing group (NO₂) and a π-donating group (ethenyl). This "push-pull" arrangement can lead to intramolecular charge transfer (ICT) character in some of the electronic transitions, which are often sensitive to the surrounding environment.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | 250 - 350 | High |

Solvent Effects on Electronic Spectra

The position and intensity of the absorption bands in the electronic spectrum of this compound are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. libretexts.orgscribd.comsemanticscholar.org This effect is particularly pronounced for transitions with a significant change in dipole moment upon excitation, such as ICT bands.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (red shift). This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules.

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (blue shift). libretexts.org The non-bonding electrons in the ground state can interact with polar solvent molecules through hydrogen bonding or dipole-dipole interactions. This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. libretexts.org

By studying the spectral shifts in a range of solvents with varying polarities, it is possible to probe the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule.

Table 2: Hypothetical Solvent Effects on the λmax of this compound

| Solvent | Polarity (Dielectric Constant) | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) |

|---|---|---|---|

| Hexane | 1.88 | 280 | 350 |

| Dichloromethane | 8.93 | 288 | 342 |

| Ethanol | 24.55 | 295 | 335 |

| Acetonitrile | 37.5 | 298 | 330 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. The molecular formula of this compound is C₇H₆N₂O₂.

The theoretical exact mass can be calculated as follows:

7 x (mass of ¹²C) = 7 x 12.000000 = 84.000000

6 x (mass of ¹H) = 6 x 1.007825 = 6.046950

2 x (mass of ¹⁴N) = 2 x 14.003074 = 28.006148

2 x (mass of ¹⁶O) = 2 x 15.994915 = 31.989830

Total Exact Mass = 150.042928 Da

HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass that is very close to this theoretical value, thus confirming the molecular formula.

Table 3: Theoretical vs. Expected Experimental Mass Data for this compound

| Ion Type | Molecular Formula | Theoretical Exact Mass (Da) | Expected HRMS Result (Da) |

|---|---|---|---|

| [M]⁺ | C₇H₆N₂O₂ | 150.042928 | 150.043±0.001 |

Ion Fragmentation Pathway Elucidation

In mass spectrometry, the molecular ion can undergo fragmentation to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several fragmentation pathways can be proposed.

A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) or nitric oxide (NO). The pyridine ring can also undergo characteristic cleavages.

A plausible fragmentation pathway for this compound could include:

Loss of NO₂: The molecular ion at m/z 150 could lose a neutral NO₂ radical (mass 46) to form a fragment ion at m/z 104. This corresponds to the [C₇H₆N]⁺ ion.

Loss of NO: The molecular ion could lose a neutral NO molecule (mass 30) to give a fragment at m/z 120, corresponding to [C₇H₆NO]⁺.

Loss of C₂H₂ (acetylene): The pyridine ring could undergo cleavage, leading to the loss of acetylene (B1199291) (mass 26). For example, the fragment at m/z 104 could lose C₂H₂ to produce an ion at m/z 78.

Cleavage of the ethenyl group: The C-C bond between the pyridine ring and the ethenyl group could break, leading to the loss of a C₂H₃ radical (mass 27) from the molecular ion, resulting in a fragment at m/z 123.

Table 4: Proposed Key Fragment Ions for this compound in Mass Spectrometry

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 150 | [C₇H₆N₂O₂]⁺ (Molecular Ion) | - |

| 120 | [C₇H₆NO]⁺ | NO |

| 104 | [C₇H₆N]⁺ | NO₂ |

| 78 | [C₅H₄N]⁺ from m/z 104 | C₂H₂ |

This detailed spectroscopic and spectrometric characterization provides a comprehensive understanding of the molecular properties of this compound.

Exploration of 4 Ethenyl 3 Nitropyridine in Advanced Materials Science Applications

Polymerization Chemistry of Ethenyl-Substituted Nitropyridines

The presence of the vinyl group on the 4-ethenyl-3-nitropyridine monomer enables its conversion into long-chain polymers through various radical polymerization mechanisms. The kinetics and control of these processes are paramount for tailoring the final material's properties.

Radical Polymerization Studies and Kinetics

Radical polymerization is a fundamental method for producing polymers from vinyl monomers. The process involves three main stages: initiation, propagation, and termination. The rate of polymerization (Rp) is a critical parameter and is generally described by the following kinetic expression:

Rp = kp[M][P•]

where kp is the propagation rate constant, [M] is the monomer concentration, and [P•] is the concentration of active polymer radicals.

| Parameter | Value | Conditions | Reference |

| Rate of Polymerization (Rp) | Increases with initiator concentration | Copolymerization with styrene (B11656), initiated by β-picolinium-p-chlorophenacylide in DMF at 60°C | niscpr.res.in |

| Order of Reaction (Monomers) | Varies with monomer feed ratio | Copolymerization with styrene, initiated by β-picolinium-p-chlorophenacylide in DMF at 60°C | niscpr.res.in |

| Energy of Activation (Ea) | 16.5 kJ mol-1 | Copolymerization with styrene, initiated by β-picolinium-p-chlorophenacylide in DMF at 60°C | niscpr.res.in |

This table presents kinetic data for the copolymerization of 4-vinylpyridine (B31050), serving as a model for ethenyl-substituted pyridines.

Controlled Radical Polymerization (e.g., ATRP, RAFT) for Functional Poly(nitropyridines)

To overcome the limitations of conventional radical polymerization, such as broad molecular weight distributions and poor architectural control, controlled radical polymerization (CRP) techniques are employed. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful CRP methods. ethz.ch

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains. This process allows for the synthesis of polymers with predetermined molecular weights and very low dispersity (Mw/Mn). ATRP has been successfully applied to the polymerization of 4VP in various media, demonstrating its suitability for pyridine-containing monomers. cmu.eduresearchgate.net The synthesis of well-defined poly(this compound) should be readily achievable using established ATRP protocols.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization achieves control through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent. nih.gov This technique is highly versatile and tolerant of a wide range of functional groups, making it an excellent candidate for the polymerization of a functionalized monomer like this compound. RAFT has been used to create block copolymers containing 4VP, highlighting its capability to produce complex macromolecular architectures. mdpi.com

The application of these controlled methods would enable the synthesis of functional poly(nitropyridines) with precise chain lengths, block copolymer structures, and defined end-groups, which are essential for advanced material applications.

Copolymerization Strategies with Other Vinyl Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create materials with tailored properties that combine the characteristics of the individual components. This compound could be copolymerized with a variety of common vinyl monomers, such as styrene, acrylates, and methacrylates.

The tendency of two monomers to copolymerize is described by their reactivity ratios (r1 and r2). These ratios compare the rate at which a growing polymer radical adds to its own monomer type versus the other monomer type. Extensive studies on the copolymerization of 4-vinylpyridine with styrene have determined these values, which provide a model for understanding how this compound might behave. researchgate.net

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method | Reference |

| 4-Vinylpyridine | Styrene | 0.80 | 0.90 | Dilatometry | niscpr.res.in |

| 4-Vinylpyridine | Styrene | 0.80 ± 0.20 | 0.66 ± 0.05 | Non-linear error in variables (EVM) | researchgate.net |

| 4-Vinylpyridine | Styrene | 0.75 ± 0.03 | 0.57 ± 0.03 | Kelen-Tüdős method | researchgate.net |

This table shows reactivity ratios for the 4-vinylpyridine/styrene system, indicating the formation of random copolymers.

By copolymerizing this compound with electron-donating or electron-neutral monomers, it would be possible to fine-tune the electronic, optical, and physical properties of the resulting material for specific applications.

Integration into Functional Organic and Polymeric Materials

The unique electronic structure of the this compound monomer unit—a π-conjugated pyridine (B92270) ring functionalized with a strong electron-withdrawing group—makes its corresponding polymer, poly(this compound), a highly attractive candidate for use in functional organic materials.

Optoelectronic Material Development and Photophysical Properties

Polymers containing aromatic or heteroaromatic rings in their structure often exhibit interesting photophysical properties, such as absorption and emission of light in the UV-visible range. The properties of poly(4-vinylpyridine) have been shown to be highly dependent on their local environment and can be modified by attaching functional pendants. unlp.edu.ar

For poly(this compound), the presence of the nitro group is expected to dominate its electronic and photophysical behavior. This functionality creates a strong intramolecular "push-pull" system within each monomer unit. This is anticipated to lead to:

Red-Shifted Absorption/Emission: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is expected to be significantly reduced compared to poly(4-vinylpyridine). This would shift the polymer's light absorption and fluorescence to longer wavelengths.

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is likely to move from the relatively electron-rich ethenyl-pyridine portion to the electron-deficient nitro group, creating an ICT state. Materials with strong ICT character are of great interest for applications in nonlinear optics and as fluorescent sensors.

Environmental Sensitivity (Solvatochromism): The pronounced charge separation in both the ground and excited states would likely make the polymer's optical properties highly sensitive to the polarity of its environment.

Application in Organic Electronics and Devices

The projected electronic properties of poly(this compound) make it a promising material for organic electronic devices, which rely on the controlled transport of charge carriers (electrons and holes).

n-Type Semiconductor: Most organic polymers are inherently p-type semiconductors, meaning they transport positive charge (holes) more efficiently. The strongly electron-deficient nature imparted by the nitro group would lower the polymer's LUMO energy level, potentially making it an effective n-type semiconductor capable of transporting electrons. There is a significant demand for stable, solution-processable n-type polymers for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Electron Transport Layers (ETLs) in OLEDs: In organic light-emitting diodes (OLEDs), distinct layers are used to transport holes and electrons to a central emissive layer where they recombine to produce light. Due to its expected electron-transporting capability, poly(this compound) could serve as an effective Electron Transport Layer (ETL) or a Hole-Blocking Layer (HBL), improving device efficiency and stability.

Dielectric Materials: The high polarity of the nitro-substituted pyridine ring could lead to a polymer with a high dielectric constant, making it a candidate for use as a gate dielectric material in organic transistors.

The ability to synthesize well-defined versions of this polymer using controlled radical polymerization techniques would be crucial for fabricating high-performance electronic devices with reproducible characteristics.

Coordination Chemistry and Metal Complex Formation

The unique bifunctionality of this compound, featuring both a polymerizable ethenyl (vinyl) group and an electron-withdrawing nitro group on a coordinating pyridine scaffold, suggests a rich and versatile coordination chemistry. While direct experimental studies on this specific ligand are not extensively documented, its behavior can be inferred from the well-established chemistry of related nitropyridines and vinylpyridines. These analogues provide a framework for understanding how this compound is poised to act as a versatile building block in the synthesis of novel metal complexes, coordination polymers, and functional materials.

Ligand Properties of Nitropyridines in Metal Catalysis

The introduction of a nitro group at the 3-position of the pyridine ring is expected to significantly modulate the electronic properties of this compound as a ligand. The nitro group is a potent electron-withdrawing group, which decreases the electron density on the pyridine ring and, consequently, on the nitrogen donor atom. stackexchange.com This reduction in electron density lowers the basicity of the pyridine nitrogen, making it a weaker Lewis base compared to unsubstituted pyridine. nih.govwikipedia.org

This modification of basicity has profound implications for the ligand's role in metal catalysis. The strength of the metal-ligand bond is influenced by the ligand's donor strength; a less basic ligand will generally form a more labile bond with a metal center. This lability can be advantageous in catalytic cycles where substrate association and product dissociation are crucial steps.

Furthermore, the electron-withdrawing nature of the nitro group can influence the redox potential of the metal center to which it is coordinated. nih.gov By withdrawing electron density, the nitro group can stabilize lower oxidation states of the metal, potentially enabling catalytic transformations that are inaccessible with more electron-rich ligands. Conversely, the presence of the vinyl group offers a site for potential secondary interactions or post-catalytic modifications, although its electronic influence on the pyridine nitrogen is less pronounced than that of the nitro group.

To illustrate the anticipated electronic effects, the following table compares the properties of pyridine with related derivatives. The values for this compound are hypothetical and extrapolated to demonstrate the expected cumulative effect of the substituents.

| Compound | Substituents | Expected pKa of Conjugate Acid | Anticipated Effect on Metal Center |

|---|---|---|---|

| Pyridine | None | ~5.2 | Baseline |

| 4-Vinylpyridine | 4-ethenyl | ~5.6 | Slightly more electron-donating than pyridine |

| 3-Nitropyridine (B142982) | 3-nitro | ~0.8 | Strongly electron-withdrawing, increases metal's Lewis acidity |

| This compound | 4-ethenyl, 3-nitro | < 0.8 | Very strong electron-withdrawing character, potential for high catalytic activity and tunable redox properties |

This table presents expected trends based on known substituent effects and is for illustrative purposes.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The structure of this compound makes it an intriguing candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen provides a primary coordination site for linking to metal ions or clusters, a common strategy in the design of these extended structures. alfa-chemistry.com The linear or near-linear coordination geometry often adopted by pyridine-based ligands can lead to the formation of one-, two-, or three-dimensional networks. rsc.org

The presence of the vinyl group opens up possibilities for post-synthetic modification. Once the coordination polymer or MOF is formed, the vinyl groups, oriented within the pores or on the surface of the material, could be polymerized. wikipedia.org This would create a composite material, potentially enhancing its mechanical stability, or introducing new functionalities. For instance, the resulting polymer chains could alter the hydrophobicity or hydrophilicity of the pores, influencing the material's adsorption properties.

The nitro group would also play a crucial role in the properties of a resulting MOF. Its electron-withdrawing nature could enhance the Lewis acidity of the metal nodes, potentially creating materials with enhanced catalytic activity. mdpi.com Furthermore, the polar nitro groups lining the pores of the MOF could lead to selective adsorption of polar molecules.

The synthesis of coordination polymers and MOFs with this compound would likely involve solvothermal methods, where the ligand and a metal salt are heated in a suitable solvent. nih.gov The choice of metal ion, solvent, and reaction temperature would be critical in determining the final structure and topology of the framework.

Below is a hypothetical summary of synthetic approaches and expected properties for MOFs based on this compound, drawing parallels from existing pyridine-based MOF literature.

| Metal Ion | Potential Solvent System | Anticipated Framework Dimensionality | Potential Properties and Applications |

|---|---|---|---|

| Zn(II) | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF) | 2D or 3D | Luminescence, gas separation (due to polar nitro groups) |

| Cu(II) | Ethanol/Water, DMF | 1D, 2D, or 3D | Catalysis (Lewis acidic sites), magnetic materials |

| Zr(IV) | DMF with modulators (e.g., acetic acid) | 3D | High chemical and thermal stability, catalysis, post-synthetic modification via vinyl group polymerization |

| Co(II) | Methanol, Acetonitrile | 2D or 3D | Magnetic properties, electrochemical applications |

This table is illustrative and outlines potential synthetic strategies and outcomes based on the known coordination chemistry of similar ligands.

No Published Research Found for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no specific research articles, patents, or detailed experimental data were found for the chemical compound "this compound" or its direct derivatives as outlined in the requested article structure. The searches included synonyms such as "3-nitro-4-vinylpyridine."

While general methodologies exist for the chemical transformations specified—such as the reduction of aromatic nitro groups, reactions of ethenyl (vinyl) moieties, and the synthesis of aminopyridines—no studies have been published applying these techniques to this particular molecule. Cross-coupling reactions like the Suzuki or Stille coupling are plausible synthetic routes to create a vinyl group on a nitropyridine ring, and various reagents are known to reduce nitro groups or react with alkenes. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.org However, the absence of literature specifically describing the synthesis and subsequent reactions of this compound means that an article based on detailed, factual research findings cannot be constructed.

Topics such as the synthesis of "4-Ethenyl-3-aminopyridine," its subsequent diazotization or amidation, or specific reactions like hydrogenation, epoxidation, and Diels-Alder cycloadditions involving the ethenyl group of this compound are not documented. wikipedia.orgnih.gov

Therefore, it is not possible to generate a scientifically accurate and authoritative article that adheres to the provided outline, as the foundational research for this specific compound does not appear to be publicly available. Any attempt to do so would be speculative and would not meet the requirement for detailed research findings.

Table of Mentioned Compounds

Advanced Chemical Transformations and Derivatization Strategies for Broader Applications of this compound

While direct research on the advanced chemical transformations of this compound is limited, its structural motifs—a substituted pyridine ring, a nitro group, and an ethenyl (vinyl) group—offer significant potential for derivatization. The pyridine core is a recognized privileged scaffold in medicinal chemistry, and the reactive handles of the nitro and ethenyl groups provide avenues for creating diverse molecular architectures with potential applications in selective receptor interactions and the formation of novel heterocyclic systems.

Future Directions and Emerging Research Avenues for 4 Ethenyl 3 Nitropyridine

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has highlighted the need for environmentally benign synthetic processes. mdpi.com For 4-ethenyl-3-nitropyridine, this involves moving away from harsh nitrating conditions and stoichiometric reagents often used in the synthesis of nitropyridines. researchgate.net Research in this area is anticipated to focus on several key green chemistry principles. mdpi.com

Key strategies for greener synthesis include:

Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives such as ionic liquids, supercritical fluids, or even water. mdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or flow chemistry. mdpi.comresearchgate.net Continuous flow processes, in particular, can offer better control over highly exothermic nitration reactions, improving safety and yield while minimizing waste. researchgate.net

Catalytic Systems: Developing heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. rsc.org For instance, solid acid catalysts could replace corrosive liquid acids like sulfuric acid in nitration steps.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product. This could involve exploring multi-component reactions where the pyridine (B92270) ring is assembled with the desired substituents in a single, efficient step. mdpi.comnih.gov

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Waste Prevention | Utilizing catalytic nitration and functionalization methods over stoichiometric ones. | Reduced formation of byproducts and hazardous waste. |

| Atom Economy | Designing convergent or one-pot syntheses from simple precursors. mdpi.comnih.gov | Maximized efficiency of material use. |

| Safer Solvents & Reagents | Replacing hazardous solvents with water, ionic liquids, or bio-solvents. mdpi.comrsc.org | Improved safety profile and reduced environmental impact. |

| Energy Efficiency | Adopting microwave-assisted or continuous flow reaction conditions. mdpi.comresearchgate.net | Faster reaction times, lower energy consumption, and better process control. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the pyridine core. | Reduced reliance on petrochemicals and a more sustainable lifecycle. |

| Catalysis | Employing reusable heterogeneous catalysts for nitration and cross-coupling reactions. rsc.org | Simplified product purification and catalyst recycling. |

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling the prediction of molecular properties and reaction outcomes. nih.gov For this compound and its derivatives, these computational tools offer a powerful approach to accelerate discovery.

Future applications are expected in:

Property Prediction: ML models, particularly quantitative structure-property relationship (QSPR) models, can be trained on datasets of known pyridine derivatives to predict the physicochemical and biological properties of novel analogues of this compound. dinus.ac.id This includes predicting parameters like solubility, reactivity, and potential bioactivity without the need for initial synthesis and testing. nih.govacs.orgkneopen.com

Reaction Optimization: AI algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis and functionalization of this compound, saving time and resources.

De Novo Design: Generative AI models can design novel derivatives of this compound with desired property profiles, guiding synthetic efforts toward compounds with high potential for specific applications, such as drug discovery.

| Machine Learning Application | Specific Goal for this compound | Expected Outcome |

| QSAR/QSPR Modeling | Predict the biological activity or material properties of novel derivatives. nih.govdinus.ac.id | Prioritization of synthetic targets with the highest likelihood of success. |

| Predictive Reaction Modeling | Identify optimal catalysts and conditions for selective C-H functionalization. | Accelerated development of efficient synthetic routes and reduced experimental effort. |

| Quantum Chemical Calculations | Correlate electron density properties with reactivity and basicity. nih.govacs.org | Deeper understanding of the molecule's chemical behavior to guide synthetic design. |

| Generative Models | Design new molecules based on the this compound scaffold with enhanced properties. | Expansion of the chemical space around the core structure for new applications. |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the pyridine ring is a cornerstone of synthetic organic chemistry. rsc.orgresearchgate.net For this compound, the development of novel catalytic systems is crucial for selectively modifying the molecule while preserving its existing functional groups. A major challenge is the electron-deficient nature of the pyridine ring, which often requires specific catalytic approaches for C-H functionalization. researchgate.net

Emerging research avenues include:

Transition-Metal Catalysis: While well-established, there is ongoing research into using earth-abundant metals (e.g., iron, copper) to replace precious metals (e.g., palladium, rhodium) for C-H activation, alkylation, and arylation reactions on the pyridine core. beilstein-journals.orgnih.gov The electronic influence of the nitro and ethenyl groups will be a key factor in determining the regioselectivity of these transformations. researchgate.net

Photoredox Catalysis: Light-mediated catalysis offers mild reaction conditions for generating radical intermediates, enabling novel functionalizations that are often complementary to traditional transition-metal-catalyzed methods. This could be particularly useful for reactions involving the ethenyl group or for introducing functional groups at positions that are difficult to access otherwise.

Enzymatic Catalysis: Biocatalysis presents a green and highly selective alternative for chemical transformations. Enzymes could be engineered to perform specific modifications on the this compound scaffold, such as stereoselective reactions on the ethenyl group or regioselective oxidations on the pyridine ring.

In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. nih.govrsc.org In-situ spectroscopic techniques, which allow for the real-time monitoring of reacting species, are invaluable tools for elucidating the complex pathways involved in the synthesis and functionalization of this compound. ntnu.no

Future research will likely involve:

NMR and IR Spectroscopy: Techniques like ReactIR (in-situ Fourier-transform infrared spectroscopy) and rapid-injection NMR can track the concentration of reactants, intermediates, and products over time. researchgate.neteurjchem.comnih.gov This data is critical for determining reaction kinetics and identifying transient intermediates, such as in the study of nitration mechanisms or catalytic cycles. ntnu.no

Mass Spectrometry: In-situ mass spectrometry can provide real-time information on the masses of species present in a reaction mixture, helping to identify key intermediates and byproducts in complex catalytic reactions.

Computational Chemistry: Combining in-situ spectroscopic data with quantum chemistry calculations (e.g., Density Functional Theory) can provide a comprehensive picture of the reaction mechanism, including transition state structures and energy profiles. eurjchem.comnih.gov This synergistic approach is powerful for understanding the factors that control selectivity and for designing improved catalytic systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethenyl-3-nitropyridine, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Direct nitration of 4-ethenylpyridine using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. Monitor progress via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires precise control of acid stoichiometry (e.g., 1:3 molar ratio of substrate to HNO₃) and reaction time (<2 hours) to minimize byproducts .

- Route 2 : Functionalization via nucleophilic substitution of 3-nitro-4-chloropyridine with vinyl Grignard reagents (e.g., CH₂=CHMgBr). Conduct in anhydrous THF under inert atmosphere, followed by quenching with NH₄Cl. Yield depends on Grignard reagent excess (1.5–2.0 equiv) and temperature (−10°C to RT) .

- Key Parameters : Temperature control, reagent purity, and inert reaction conditions are critical.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Techniques :

- ¹H NMR : Ethenyl protons appear as doublets (δ 6.5–7.2 ppm, J = 16–18 Hz). Nitro group deshields adjacent pyridine protons (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 150 (C₇H₆N₂O₂⁺) with fragmentation patterns confirming the nitro and ethenyl groups .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the electronic properties and reactivity of this compound?

- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This activates the ethenyl group for electrophilic additions (e.g., Diels-Alder reactions) but deactivates the ring for nucleophilic substitutions.

- Mechanistic Insights : Computational studies (DFT) show a 20% decrease in electron density at the ethenyl group compared to non-nitrated analogs. This enhances regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Tailored Conditions :

- Electrophilic Substitution : Use Lewis acids (e.g., AlCl₃) to direct reactions to the para position of the nitro group.

- Reductive Functionalization : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to amine under mild conditions (1 atm H₂, RT), preserving the ethenyl group .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, improving yields by ~15% compared to non-polar solvents .

Q. How can researchers resolve contradictions in reported reaction yields for nitro-pyridine derivatives?

- Analysis Framework :

- Variable Screening : Use Design of Experiments (DoE) to isolate critical factors (e.g., temperature, catalyst loading). For nitration, higher HNO₃ concentrations (>70%) increase yields but risk over-nitration .

- Byproduct Identification : LC-MS or GC-MS to detect intermediates (e.g., di-nitrated species) and adjust quenching protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.